molecular formula C21H21ClF3N3O3S B10856846 JH-Lph-33

JH-Lph-33

Cat. No.: B10856846
M. Wt: 487.9 g/mol
InChI Key: PDEIRNVIXFZSSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JH-LPH-33 is a sulfonyl piperazine analog that acts as a potent inhibitor of UDP-2,3-diacylglucosamine pyrophosphate hydrolase LpxH. This enzyme is essential in the biosynthesis of lipid A, a critical component of the outer membrane of gram-negative bacteria. Due to its inhibitory properties, this compound has emerged as a promising candidate for the development of novel antibiotics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of JH-LPH-33 involves multiple steps, starting with the preparation of the sulfonyl piperazine core. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

JH-LPH-33 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of inhibitory activity against LpxH .

Scientific Research Applications

JH-LPH-33 has a wide range of scientific research applications, including:

Mechanism of Action

JH-LPH-33 exerts its effects by inhibiting the enzyme UDP-2,3-diacylglucosamine pyrophosphate hydrolase LpxH. The compound binds to the L-shaped acyl chain-binding chamber of LpxH, preventing the enzyme from catalyzing the hydrolysis of UDP-2,3-diacylglucosamine pyrophosphate. This inhibition disrupts the biosynthesis of lipid A, compromising the integrity of the bacterial outer membrane and leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of JH-LPH-33

This compound is unique due to its high potency and specific binding mode to LpxH. Its structure allows it to fit snugly into the acyl chain-binding chamber, making it a highly effective inhibitor. Additionally, this compound has shown significant improvement in antibiotic activity compared to other similar compounds .

Biological Activity

JH-Lph-33 is a novel compound with significant biological activity, particularly as an antibiotic agent. This article explores its mechanism of action, efficacy against various pathogens, and detailed research findings.

Overview of this compound

This compound is derived from the parent compound AZ1, designed to inhibit the enzyme LpxH, which is crucial for the biosynthesis of lipid A in Gram-negative bacteria. Its structural modifications enhance its binding affinity and potency against resistant strains.

The primary action of this compound involves competitive inhibition of LpxH. Research indicates that it binds effectively to the active site of LpxH, preventing the enzyme from catalyzing its substrate. This was confirmed through dose-response studies, revealing a shift in IC50 values based on substrate concentration, indicative of competitive inhibition dynamics.

Key Findings:

  • IC50 Values :
    • Against K. pneumoniae LpxH: 0.026 μM
    • Against E. coli LpxH: 0.046 μM
  • Minimum Inhibitory Concentration (MIC) :
    • For K. pneumoniae: 1.6 μg/mL
    • For E. coli: 0.66 μg/mL

These findings demonstrate that this compound exhibits significantly improved potency compared to its predecessor AZ1, which had higher IC50 values of 0.36 μM and 0.14 μM against the same pathogens respectively .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other compounds:

CompoundPathogenIC50 (μM)MIC (μg/mL)
AZ1K. pneumoniae0.36>64
AZ1E. coli0.14>64
This compoundK. pneumoniae0.0261.6
This compoundE. coli0.0460.66

This table illustrates the enhanced activity of this compound over AZ1, highlighting its potential as a more effective antibiotic agent.

Case Studies and Research Findings

A series of laboratory studies have been conducted to assess the biological activity and safety profile of this compound:

  • In Vitro Studies :
    • This compound was tested against various strains of Klebsiella pneumoniae and Escherichia coli, showing potent inhibition at concentrations significantly lower than those required for AZ1.
    • The compound's effectiveness was further validated in cell culture assays, where it inhibited bacterial growth at concentrations as low as 2.8 μg/mL for K. pneumoniae.
  • Structural Analysis :
    • Crystallographic studies revealed that the chloro group in this compound occupies a hydrophobic pocket in LpxH, enhancing binding affinity and stability .
    • The structural modifications were shown to facilitate better interaction with the target enzyme compared to AZ1.
  • Resistance Studies :
    • Investigations into resistance mechanisms indicated that this compound maintains efficacy even against some multidrug-resistant strains, suggesting a robust potential for clinical application.

Properties

Molecular Formula

C21H21ClF3N3O3S

Molecular Weight

487.9 g/mol

IUPAC Name

1-[5-[4-[3-chloro-5-(trifluoromethyl)phenyl]piperazin-1-yl]sulfonyl-2,3-dihydroindol-1-yl]ethanone

InChI

InChI=1S/C21H21ClF3N3O3S/c1-14(29)28-5-4-15-10-19(2-3-20(15)28)32(30,31)27-8-6-26(7-9-27)18-12-16(21(23,24)25)11-17(22)13-18/h2-3,10-13H,4-9H2,1H3

InChI Key

PDEIRNVIXFZSSJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)N3CCN(CC3)C4=CC(=CC(=C4)C(F)(F)F)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.